![molecular formula C14H8O3 B2686343 1-Oxobenzo[f]chromene-2-carbaldehyde CAS No. 23469-50-3](/img/structure/B2686343.png)
1-Oxobenzo[f]chromene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxobenzo[f]chromene-2-carbaldehyde is a chemical compound with the molecular formula C14H8O3 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
A method for the preparation of polycondensed chromeno[2,3-b]chromenes was developed based on the formal [3+3] cycloaddition reaction between 1H-benzo[f]chromene-2-carbaldehydes and 2-naphthols . In the case of resorcinol, the bisannulation product formed with the participation of both hydroxy groups was isolated .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H8O3 . The molecular weight of this compound is 224.215.Chemical Reactions Analysis
This compound is involved in the synthesis of 7aH,15H-benzo[f]benzo[5,6]chromeno[2,3-b]chromenes . This synthesis is based on the formal [3+3] cycloaddition reaction between 1H-benzo[f]chromene-2-carbaldehydes and 2-naphthols .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activity
Microwave-assisted synthesis has been utilized to create novel 2H-Chromene derivatives, including 1-Oxobenzo[f]chromene-2-carbaldehyde, that showcase substantial antimicrobial activity against various bacterial classes and fungi. These compounds are synthesized through multicomponent reactions and exhibit diverse pharmacophoric properties (El Azab, Youssef, & Amin, 2014).
Multicomponent Reaction and Cyclization Strategy
A novel strategy involving a three-component reaction with this compound derivatives has led to the creation of biologically intriguing chromeno[4,3-b]pyrrol-4(1H)-ones. This process, which includes a multicomponent reaction followed by intramolecular Michael cyclization, can yield diverse polycyclic fused scaffolds, offering broad substrate scope and moderate to good yields (Lai & Che, 2020).
Synthesis of Luminescent and Ionochromic Compounds
This compound derivatives have been synthesized and further processed to produce compounds with notable luminescent and ionochromic properties. These compounds are capable of forming colored complexes with d-metal cations and various anions, inducing significant changes in absorption and fluorescence properties, making them suitable for sensor applications (Nikolaeva et al., 2020).
Antibacterial and Anticancer Applications
This compound has been used as a precursor for synthesizing compounds with significant antibacterial and anticancer activities. These synthesized compounds have been tested against various bacterial strains and human tumor cell lines, showcasing potential as therapeutic agents (Saleh, 2012).
Mecanismo De Acción
Target of Action
The primary target of the compound 1-oxo-1H-benzo[f]chromene-2-carbaldehyde is the human T cell protein tyrosine phosphatase . This enzyme plays a crucial role in the regulation of cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It is known that the compound interacts with its target, the human t cell protein tyrosine phosphatase, and may inhibit its activity . This interaction and potential inhibition can lead to changes in the cellular processes regulated by this enzyme .
Biochemical Pathways
The biochemical pathways affected by 1-oxo-1H-benzo[f]chromene-2-carbaldehyde are likely related to those regulated by protein tyrosine phosphatases. These enzymes are involved in the regulation of a variety of cellular processes, including cell growth, differentiation, the mitotic cycle, and oncogenic transformation
Result of Action
The molecular and cellular effects of 1-oxo-1H-benzo[f]chromene-2-carbaldehyde’s action are likely related to its interaction with and potential inhibition of its target, the human T cell protein tyrosine phosphatase . This could lead to changes in the cellular processes regulated by this enzyme, potentially affecting cell growth, differentiation, the mitotic cycle, and oncogenic transformation .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can participate in a variety of biochemical reactions
Cellular Effects
It is speculated that this compound could influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 1-oxo-1H-benzo[f]chromene-2-carbaldehyde in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Propiedades
IUPAC Name |
1-oxobenzo[f]chromene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-7-10-8-17-12-6-5-9-3-1-2-4-11(9)13(12)14(10)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQJJMWXNFHILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=CO3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
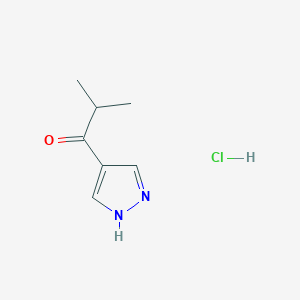
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2686265.png)
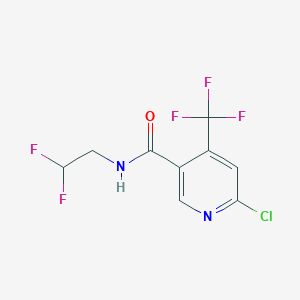
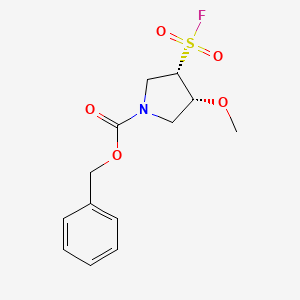
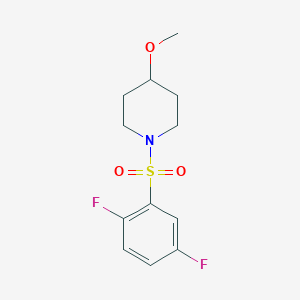
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone](/img/structure/B2686270.png)

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2686274.png)
![butyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate](/img/structure/B2686275.png)
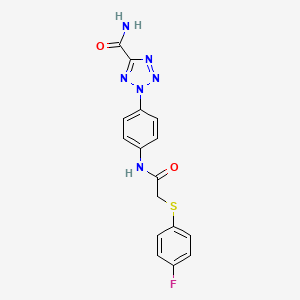
![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL](/img/structure/B2686279.png)
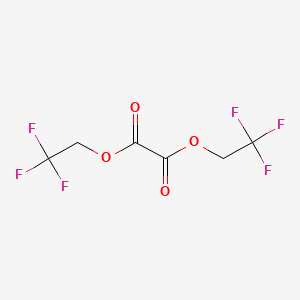
![5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2686282.png)
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2686283.png)
